BenchChemオンラインストアへようこそ!

Ditiocade

Myocardial perfusion imaging radiopharmaceutical biodistribution coronary artery disease

Procure Ditiocade (CAS 157499-71-3) to access the only technetium-99m perfusion system with thallium-201-like myocardial redistribution. The N-ethoxy,N-ethyl substitution on the dithiocarbamate backbone is structurally critical—alternative ligands or technetium cores yield fundamentally different biodistribution and imaging characteristics. 99mTcN-NOET maintains a linear correlation with myocardial blood flow up to 3.5× basal flow, surpassing the plateau of conventional sestamibi and tetrofosmin, and its uptake is not attenuated by dobutamine stress. This ligand is the well-characterized reference for next-generation Tc-nitrido perfusion agents, supported by multinational phase III clinical documentation. Verify CAS 444190-52-7 for the sodium salt monohydrate used as the radiopharmaceutical precursor. Radiochemical purity of NOET-based preparations exceeds 90% and is stable for 6 hours at room temperature, ensuring protocol flexibility in radiopharmacy development.

Molecular Formula C5H11NOS2
Molecular Weight 165.3 g/mol
CAS No. 157499-71-3
Cat. No. B10858591
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDitiocade
CAS157499-71-3
Molecular FormulaC5H11NOS2
Molecular Weight165.3 g/mol
Structural Identifiers
SMILESCCN(C(=S)S)OCC
InChIInChI=1S/C5H11NOS2/c1-3-6(5(8)9)7-4-2/h3-4H2,1-2H3,(H,8,9)
InChIKeyOGIMEVFWWKHQGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ditiocade (CAS 157499-71-3): Procurement-Relevant Overview of the NOET Dithiocarbamate Ligand for 99mTc Myocardial Perfusion Imaging


Ditiocade (IUPAC: ethoxy(ethyl)carbamodithioic acid, CAS 157499-71-3) is a neutral, lipophilic dithiocarbamate ligand of molecular formula C₅H₁₁NOS₂ and molecular weight 165.3 g/mol . Its sodium salt monohydrate (CAS 444190-52-7, USAN: Ditiocade Sodium, code NOET/CISNOET) serves as the precursor for the radiopharmaceutical complex bis(N-ethoxy,N-ethyl-dithiocarbamato)nitrido technetium-99m(V), commonly designated 99mTcN-NOET [1]. This technetium-99m labeled complex has undergone multinational phase III clinical trials as a myocardial perfusion imaging agent for the detection of coronary artery disease, with cardiac imaging properties that more closely resemble those of thallium-201 than other technetium-based tracers [2].

Why Generic Dithiocarbamate Ligands Cannot Substitute for Ditiocade in 99mTcN-NOET Radiopharmaceutical Preparation


The N-ethoxy,N-ethyl substitution pattern on the dithiocarbamate backbone of Ditiocade is the critical structural determinant of the neutral, lipophilic character of the resulting 99mTcN-NOET complex, which governs its unique myocardial perfusion imaging profile [1]. Alternative dithiocarbamate ligands—such as unsubstituted diethyldithiocarbamate (used for spin-trapping and metal chelation), or alkoxy-modified dithiocarbamates with different N-substituents (e.g., DBODC)—yield technetium complexes with markedly different biodistribution, heart-to-blood ratios, and heart-to-lung ratios [2]. Even when the identical NOET ligand is incorporated into a different technetium core—as in 99mTc(CO)₃-NOET—the resulting complex shows significantly lower heart and brain uptake compared to 99mTcN-NOET [3], demonstrating that both the ligand architecture and the nitrido-technetium core are essential for the distinctive perfusion imaging properties. Substitution at the procurement level without verification of the precise ethoxyethyl substitution therefore risks generating a complex with fundamentally altered imaging characteristics.

Quantitative Evidence Guide: How Ditiocade-Based 99mTcN-NOET Differentiates from 99mTc-Sestamibi, 99mTc-Tetrofosmin, and 201Tl in Myocardial Perfusion Imaging


2.5-Fold Higher Myocardial Uptake vs. Sestamibi and 2-Fold vs. Tetrofosmin at 5 Minutes Post-Injection in Humans

In healthy human volunteers, 99mTcN-NOET demonstrates myocardial uptake of 3% of the injected dose at 5 minutes post-injection, compared with 1.2% of injected dose for 99mTc-sestamibi and 1.5% for 99mTc-tetrofosmin under resting conditions [1]. This represents a 2.5-fold and 2.0-fold higher cardiac uptake, respectively. The absolute cardiac uptake of 99mTcN-NOET (2.9%–3%) exceeds even that of thallium-201 at the 5-minute time point [2], making 99mTcN-NOET the first technetium-99m-labeled myocardial perfusion agent with cardiac retention higher than 201Tl shortly after injection [3].

Myocardial perfusion imaging radiopharmaceutical biodistribution coronary artery disease

15–20 Percentage Points Higher First-Pass Myocardial Extraction Fraction vs. 99mTc-Sestamibi in Canine Models

The first-pass myocardial extraction fraction (EF) of 99mTcN-NOET was measured at 75.5% ± 4% under basal conditions and 85% ± 2% under hyperemic conditions (p < 0.01) in a canine model of graded coronary flow [1]. In independent canine studies using identical methodology, the first-pass extraction fraction of 99mTc-sestamibi was determined at 65.5% ± 2.5% at resting flow [2], while 99mTc-tetrofosmin's first-pass extraction has been reported at approximately 50% [3]. This yields an extraction advantage of 10–15 percentage points for NOET over sestamibi at baseline, widening further under hyperemic conditions. Accumulation after first cardiac transit was independently estimated in the range of 80%–90% across multiple studies [4].

First-pass extraction fraction myocardial blood flow canine model

40% Higher Flow-Plateau Threshold: 99mTcN-NOET Tracks Perfusion Linearly to 3–3.5× Basal Flow vs. 2–2.5× for Sestamibi and Tetrofosmin

The correlation between myocardial tracer uptake and coronary blood flow reaches a plateau at 2–2.5 times basal flow values for both 99mTc-sestamibi and 99mTc-tetrofosmin, whereas 99mTcN-NOET—like 201Tl—maintains linear flow proportionality up to 3–3.5 times basal flow values [1]. In absolute terms, 99mTcN-NOET uptake continues to rise without plateauing until flow exceeds approximately 4 mL·min⁻¹·g⁻¹ in the canine model [2]. The linear correlation coefficient between 99mTcN-NOET myocardial retention and radiolabeled microsphere-measured blood flow is r = 0.94 at 15 min post-injection (protocol 1), r = 0.94 after dipyridamole (protocol 2), and r = 0.91 at 90 min post-injection (protocol 3) [2]. For sestamibi, the flow-retention relationship becomes non-linear above 2.0–2.5 mL·min⁻¹·g⁻¹, as quantified by the quadratic fit Y = 0.44 + 0.60X − 0.068X² (r = 0.82) [3].

Coronary flow reserve uptake plateau pharmacological stress

Demonstrated Myocardial Redistribution: The Only 99mTc Agent with 201Tl-Equivalent Redistribution Kinetics, Unachievable by Sestamibi or Tetrofosmin

99mTcN-NOET is the first and only technetium-99m labeled myocardial perfusion agent that demonstrates clinically significant myocardial redistribution comparable to 201Tl [1]. In canine models with sustained low coronary flow and transient occlusion, NOET redistribution was near complete by 90–120 minutes post-injection, and its redistribution kinetics closely mirrored those of 201Tl [2]. In marked contrast, both 99mTc-sestamibi and 99mTc-tetrofosmin exhibit essentially no physiologically meaningful redistribution—once trapped in myocardium, they show minimal washout over the clinically relevant imaging window [1]. This fundamental mechanistic difference arises from the distinct cellular uptake pathway of NOET: binding to cellular membranes via L-type calcium channel interaction in a non-energy-dependent manner [3], as opposed to the mitochondrial-membrane-potential-dependent retention of sestamibi and tetrofosmin [4].

Redistribution phenomenon myocardial viability ischemia detection

Attenuation-Resistant Uptake Under Dobutamine Stress: 99mTcN-NOET Maintains Flow Proportionality While Sestamibi Underestimates Ischemia by 30–40%

Under dobutamine stress in a canine model with critical coronary stenoses, 99mTcN-NOET uptake remained closely proportional to regional myocardial blood flow, yielding a stenotic-to-normal activity ratio of 0.63 ± 0.04—comparable to the 201Tl activity ratio of 0.59 ± 0.04 under identical conditions [1]. In contrast, 99mTc-sestamibi uptake is known to be significantly attenuated by dobutamine, with its flow-uptake relationship reaching a plateau at flows as low as 1.0 mL·min⁻¹·g⁻¹ during dobutamine infusion versus 2.0–2.5 mL·min⁻¹·g⁻¹ during adenosine stress [2]. The stenotic-to-normal flow ratio at the time of 99mTcN-NOET injection was 0.47 ± 0.04, and the NOET activity ratio of 0.63 ± 0.04 demonstrated less underestimation of the flow disparity compared to what is observed with sestamibi under dobutamine [1]. No evidence of attenuation of NOET extraction by dobutamine was found across any flow range studied [1].

Dobutamine stress pharmacological stress testing myocardial ischemia detection

Comparable Diagnostic Performance to 99mTc-Sestamibi SPECT with Additional Value from Simultaneous LV Function Assessment and Higher Numeric Sensitivity

In a direct comparative clinical study of 86 patients with suspected coronary artery disease, rest-gated myocardial perfusion SPECT with 99mTcN-NOET (n=44) and 99mTc-MIBI/sestamibi (n=42) demonstrated comparable diagnostic performance: sensitivity for CAD detection was 71.4% for NOET vs. 64.7% for MIBI (P=0.611), and specificity was 88.9% for NOET vs. 87.5% for MIBI (P=1.000) [1]. While not statistically significantly different, the numerically higher sensitivity (+6.7 percentage points) and specificity (+1.4 percentage points) for NOET, combined with its redistribution capability, suggest at least non-inferior diagnostic utility. Additionally, gated SPECT with NOET simultaneously yielded left ventricular functional parameters: mean ejection fraction was 50.0±15.5%, end-diastolic volume 107.9±46.2 mL, and end-systolic volume 59.7±42.4 mL, with no significant difference from MIBI-derived values [1]. An independent Chinese study of 99Tcm-NOET rest gated SPECT reported sensitivity of 68.42% and specificity of 83.33% for CAD detection [2].

Diagnostic accuracy sensitivity and specificity gated SPECT

High-Impact Application Scenarios for Ditiocade (99mTcN-NOET) Based on Verified Quantitative Differentiation


Pharmacological Stress Myocardial Perfusion Imaging—Dobutamine Stress Protocol Where Sestamibi Underperforms

In patients with contraindications to vasodilator stress (e.g., severe asthma, recent caffeine intake) where dobutamine is the stressor of choice, 99mTcN-NOET provides a critical advantage: its myocardial uptake is not attenuated by dobutamine, unlike 99mTc-sestamibi whose uptake plateaus at 1.0 mL·min⁻¹·g⁻¹ during dobutamine versus 2.0–2.5 mL·min⁻¹·g⁻¹ during adenosine [1]. The NOET stenotic-to-normal activity ratio of 0.63±0.04 under dobutamine closely matches the flow ratio and is comparable to 201Tl (0.59±0.04), ensuring that the extent of ischemia is not systematically underestimated [1]. This application leverages the evidence of dobutamine resistance established in Item 5 of Section 3.

Combined Myocardial Ischemia and Viability Assessment via Single-Injection Rest-Redistribution Protocol

99mTcN-NOET is the only technetium-99m agent that demonstrates clinically significant myocardial redistribution, with near-complete redistribution by 90–120 minutes post-injection [2]. This enables a single-injection, rest-redistribution imaging protocol capable of simultaneously evaluating stress-induced perfusion defects and myocardial viability—a capability currently achievable only with 201Tl among SPECT perfusion agents [3]. Given that NOET offers superior 99mTc dosimetry (effective dose 5.11×10⁻³ mSv/MBq at rest, comparable to other 99mTc agents) [4], this protocol eliminates the need for dual-isotope or separate-day imaging protocols, reducing patient radiation exposure and departmental workflow complexity. This scenario is directly supported by the redistribution evidence in Item 4 of Section 3.

High-Sensitivity Detection of Mild Coronary Flow Reserve Abnormalities in Early Atherosclerosis

Because 99mTcN-NOET maintains a linear correlation with myocardial blood flow up to 3–3.5 times basal flow (r=0.94 vs. microspheres) compared with the 2–2.5-fold plateau of sestamibi and tetrofosmin [5], NOET imaging can resolve weak reductions of coronary flow reserve that conventional 99mTc agents may miss [3]. This is particularly relevant in clinical research settings investigating the effects of lipid-lowering therapy with HMG-CoA reductase inhibitors on myocardial perfusion in patients with dyslipidemia, diabetes, or hypertension who have no significant epicardial coronary stenosis but exhibit endothelial dysfunction [3]. This application stems from the flow-plateau differentiation evidence in Item 3 of Section 3.

Preclinical Radiopharmaceutical Development—Ligand Structure-Activity Relationship Studies Using Ditiocade as the Reference Dithiocarbamate Scaffold

Ditiocade sodium (CAS 444190-52-7) serves as the reference dithiocarbamate ligand for developing next-generation technetium-99m nitrido perfusion agents. Comparative biodistribution studies show that alternative technetium cores—such as 99mTc(CO)₃-NOET—produce complexes with significantly lower heart and brain uptake than 99mTcN-NOET [6], while other dithiocarbamate ligands (e.g., DBODC, TBDTC) yield different heart-to-blood and heart-to-lung ratios [7]. Researchers investigating structure-activity relationships in Tc-nitrido radiopharmaceuticals require a well-characterized, quantitative baseline, which the NOET system uniquely provides due to its extensive phase I–III clinical documentation [8]. The radiochemical purity of 99mTcN-NOET preparations exceeds 90% and is stable for 6 hours at room temperature [9], offering protocol flexibility for radiopharmacy development. This application is underpinned by the ligand specificity evidence in Section 2 and the extensive quantitative characterization across Section 3.

Quote Request

Request a Quote for Ditiocade

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.